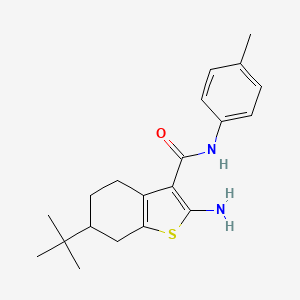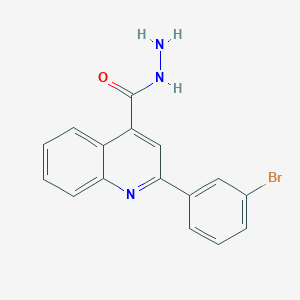
3'-Bromo-3-(2-methoxyphenyl)propiophenone
Vue d'ensemble
Description
3-Bromo-3-(2-methoxyphenyl)propiophenone, also known as 2-bromo-2-methoxy-3-phenylpropiophenone, is an organic compound with the molecular formula C13H13BrO. It is a white crystalline solid with a faint odor and is insoluble in water. It is a synthetic compound, and is used as a precursor for the synthesis of several pharmaceuticals.
Applications De Recherche Scientifique
Natural Product Chemistry and Bioactivity
- Bromophenol Derivatives from Marine Algae: Research has identified numerous bromophenol derivatives from the red alga Rhodomela confervoides, including compounds with structural similarities to 3'-Bromo-3-(2-methoxyphenyl)propiophenone. These studies elucidate the structures of these derivatives using advanced spectroscopic methods and assess their bioactivities, such as antioxidant properties and microbial inhibition. However, several compounds were found inactive against human cancer cell lines and microorganisms (Zhao et al., 2004), (Xu et al., 2003).
Synthetic Applications and Material Science
- Chemoselective Synthesis: A study detailed the chemoselective synthesis processes involving bromophenol derivatives, showcasing the versatility of these compounds in organic synthesis. This includes the preparation of mono-sulfones and bis-sulfones through reactions that emphasize the compound's reactivity and potential as intermediates in the synthesis of more complex molecules (Kumar et al., 2008).
Photophysical Properties
- Optical Properties in Poly(thiophene)s: The postfunctionalization of poly(3-hexylthiophene) with various functional groups, including bromo and methoxyphenyl derivatives, was investigated to understand the impact on optical and photophysical properties. This research highlights the potential of incorporating bromophenol derivatives into polymers to enhance solid-state emission, relevant for applications in optoelectronic devices (Li, Vamvounis, & Holdcroft, 2002).
Antioxidant and Anticancer Activities
- Synthesized Derivatives: The synthesis and evaluation of methylated and acetylated derivatives of natural bromophenols, including studies on their antioxidant and anticancer activities, represent another significant area of application. These compounds have shown potential in preventing oxidative damage and inducing apoptosis in cancer cells, indicating their promise for drug development (Dong et al., 2022).
Photochemistry and Novel Drug Discovery
- Bromophenol Derivatives as Anticancer Agents: Novel bromophenol derivatives have been synthesized and tested for their anticancer activities, demonstrating mechanisms such as cell cycle arrest and apoptosis induction in cancer cells. These findings underline the therapeutic potential of bromophenol derivatives in cancer treatment (Guo et al., 2018).
Safety and Hazards
Mécanisme D'action
Mode of Action
The bromine atom in “3’-Bromo-3-(2-methoxyphenyl)propiophenone” could potentially undergo nucleophilic substitution reactions . The methoxyphenyl and propiophenone groups might also interact with targets through non-covalent interactions such as hydrogen bonding, pi stacking, and van der Waals forces.
Analyse Biochimique
Biochemical Properties
3’-Bromo-3-(2-methoxyphenyl)propiophenone plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to changes in metabolic pathways .
Cellular Effects
The effects of 3’-Bromo-3-(2-methoxyphenyl)propiophenone on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain transcription factors, leading to altered gene expression profiles. Additionally, it can impact cellular metabolism by inhibiting or activating key metabolic enzymes .
Molecular Mechanism
At the molecular level, 3’-Bromo-3-(2-methoxyphenyl)propiophenone exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in the enzyme’s conformation and activity. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’-Bromo-3-(2-methoxyphenyl)propiophenone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3’-Bromo-3-(2-methoxyphenyl)propiophenone vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes. Threshold effects have been observed, where a certain dosage level must be reached before noticeable effects occur. At high doses, the compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
3’-Bromo-3-(2-methoxyphenyl)propiophenone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to changes in metabolic flux and metabolite levels. The compound’s metabolism can result in the formation of various metabolites, some of which may have biological activity .
Transport and Distribution
Within cells and tissues, 3’-Bromo-3-(2-methoxyphenyl)propiophenone is transported and distributed through specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments. The compound’s distribution is influenced by factors such as its lipophilicity and affinity for certain transporters .
Subcellular Localization
The subcellular localization of 3’-Bromo-3-(2-methoxyphenyl)propiophenone is an important aspect of its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biological activity .
Propriétés
IUPAC Name |
1-(3-bromophenyl)-3-(2-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO2/c1-19-16-8-3-2-5-12(16)9-10-15(18)13-6-4-7-14(17)11-13/h2-8,11H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTRVSWYPXXZIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644172 | |
| Record name | 1-(3-Bromophenyl)-3-(2-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898769-85-2 | |
| Record name | 1-Propanone, 1-(3-bromophenyl)-3-(2-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromophenyl)-3-(2-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1292875.png)

![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1292877.png)
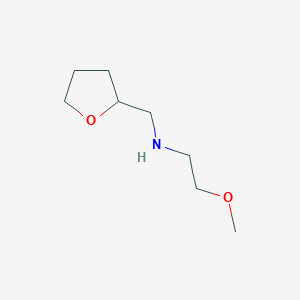

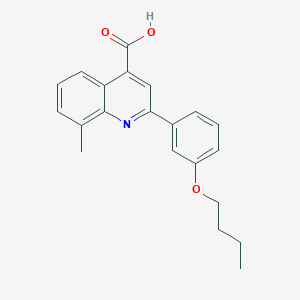
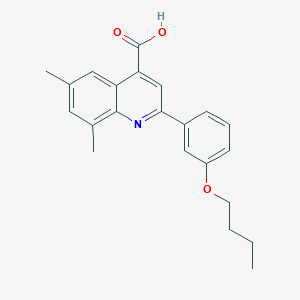
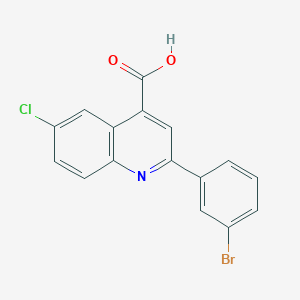
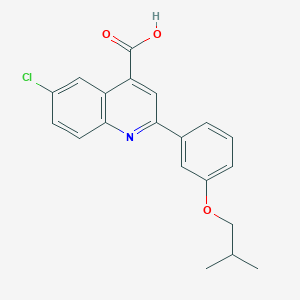
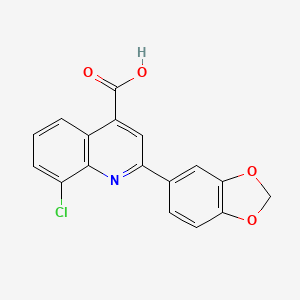
![3-amino-6-isopropyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1292889.png)
